Product packaging for Antrimycin(Cat. No.:CAS No. 80801-26-9)

Antrimycin

Cat. No.: B1667555
CAS No.: 80801-26-9
M. Wt: 685.7 g/mol
InChI Key: JIGYSKMCUNIKPN-KYVSZOTASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antrimycin is an antibiotic peptide complex that has been identified as a subject of scientific synthesis research . The total synthesis of this compound D v has been documented, confirming its structure as a complex heptapeptide . This places it in a class of naturally derived or synthetic peptides studied for their antimicrobial properties. While specific mechanisms of action and efficacy data for this compound are not fully detailed in the available public literature, its structural classification suggests a potential research value in studying novel modes of action against bacterial targets, particularly in the face of growing antibiotic resistance. The successful laboratory synthesis of this compound underscores its relevance for researchers in medicinal chemistry and microbiology who are exploring new antibacterial agents . This product is strictly for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H47N9O11 B1667555 Antrimycin CAS No. 80801-26-9

Properties

CAS No.

80801-26-9

Molecular Formula

C28H47N9O11

Molecular Weight

685.7 g/mol

IUPAC Name

(2S)-2-[[(E)-2-[[(2S)-2-[[(3S)-2-[(2S,3S)-3-amino-2-[[(2S)-2-[[2-amino-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]propanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]propanoyl]amino]-3-methylpent-2-enoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C28H47N9O11/c1-6-13(2)19(24(44)34-17(10-38)26(46)47)35-21(41)15(4)32-23(43)18-8-7-9-31-37(18)25(45)20(14(3)29)36-22(42)16(5)33-27(48)28(30,11-39)12-40/h9,14-18,20,38-40H,6-8,10-12,29-30H2,1-5H3,(H,32,43)(H,33,48)(H,34,44)(H,35,41)(H,36,42)(H,46,47)/b19-13+/t14-,15-,16-,17-,18-,20-/m0/s1

InChI Key

JIGYSKMCUNIKPN-KYVSZOTASA-N

SMILES

CCC(=C(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)C(C)NC(=O)C(CO)(CO)N)C

Isomeric SMILES

CC/C(=C(\C(=O)N[C@@H](CO)C(=O)O)/NC(=O)[C@H](C)NC(=O)[C@@H]1CCC=NN1C(=O)[C@H]([C@H](C)N)NC(=O)[C@H](C)NC(=O)C(CO)(CO)N)/C

Canonical SMILES

CCC(=C(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)C(C)NC(=O)C(CO)(CO)N)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antrimycin;  Cirratiomycin B;  Antrimycin A; 

Origin of Product

United States

Synthetic Strategies for Antrimycin and Analogues

Total Synthesis of Antrimycin Core Structures

The total synthesis of this compound, particularly this compound Dv, represents a significant achievement in peptide chemistry, showcasing innovative solutions to the challenges posed by its complex structure. rsc.org

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic analysis of this compound hinges on dissecting the complex heptapeptide (B1575542) into more manageable subunits. The primary disconnection strategy involves breaking the amide bonds of the peptide backbone, a standard approach in peptide synthesis. A more critical and challenging disconnection, however, lies within the novel tetrahydropyridazinecarboxylic acid unit. This heterocyclic core is generally disconnected at the C-N and N-N bonds, leading to simpler, acyclic precursors. This approach allows for the sequential construction of the peptide chain and the late-stage formation of the unique heterocyclic system, which is a hallmark of the this compound structure.

Stereoselective Approaches in this compound Synthesis

A paramount challenge in the total synthesis of this compound is the precise control of stereochemistry at its multiple chiral centers. The synthesis of the tetrahydropyridazinecarboxylic acid unit, in particular, demands rigorous stereoselective methods. Research has demonstrated the use of chiral auxiliaries and asymmetric catalysts to establish the desired stereoisomers. The stereochemistry of the amino acid components is typically controlled by using enantiomerically pure starting materials. The coupling of these chiral building blocks to form the heptapeptide chain must be conducted under conditions that prevent epimerization, thus preserving the stereochemical integrity of the final molecule.

Methodological Advancements in this compound Total Synthesis

The total synthesis of this compound has spurred the development and application of novel synthetic methodologies. The construction of the tetrahydropyridazine ring system, a non-proteinogenic amino acid, has necessitated the exploration of innovative cyclization strategies. These advancements include the development of specific protecting group strategies that are orthogonal to those used in standard peptide synthesis, allowing for the selective manipulation of different functional groups within the molecule. Furthermore, the purification and characterization of the complex intermediates and the final this compound molecule have benefited from advanced chromatographic and spectroscopic techniques.

Synthesis of this compound D(v) and Related Natural Products

The successful total synthesis of this compound Dv serves as a landmark in the field. rsc.org This synthesis validated the proposed structure of the natural product and provided a pathway for the preparation of sufficient quantities for biological evaluation. The synthesis of this compound Dv, a representative of the this compound and cirratiomycin classes of tuberculostatic heptapeptide antibiotics, confirmed the presence of the unique tetrahydropyridazinecarboxylic acid unit. rsc.org The strategies developed for this compound Dv can be adapted for the synthesis of other related natural products within the this compound family, paving the way for a more comprehensive understanding of their structure-activity relationships.

Semisynthesis and Derivatization Strategies

While the total synthesis of this compound is a significant academic achievement, semisynthetic approaches offer a more practical route to novel analogs for research purposes.

Synthesis of this compound Analogues for Biological Investigations

The synthesis of this compound analogues is a key strategy for investigating the structure-activity relationships (SAR) of this class of antibiotics. By systematically modifying different parts of the this compound scaffold, researchers can identify the key structural features responsible for its biological activity.

While specific literature detailing the synthesis of a wide range of this compound analogues for biological investigation is not extensively available in the public domain, the principles of such synthetic campaigns can be inferred from the total synthesis of the parent compound, this compound Dv. rsc.orgresearchgate.net The synthesis of this compound Dv, a heptapeptide containing a unique tetrahydropyridazinecarboxylic acid unit, provides a blueprint for accessing modified versions of the natural product. rsc.orgresearchgate.net

Furthermore, the peptide backbone itself is a prime target for modification. Standard solid-phase or solution-phase peptide synthesis techniques could be employed to substitute one or more of the natural amino acid residues with non-proteinogenic or D-amino acids. These substitutions would allow for a detailed exploration of the conformational requirements for biological activity. The biological evaluation of such analogues against various bacterial strains would then provide crucial data for understanding the SAR of this compound.

Chemo-Enzymatic Synthesis Approaches

The integration of enzymatic transformations into chemical synthesis pathways, known as chemo-enzymatic synthesis, offers a powerful and sustainable alternative to purely chemical methods. ucl.ac.uknih.gov This approach leverages the high selectivity and efficiency of enzymes to perform challenging chemical reactions under mild conditions. ucl.ac.uknih.gov

Enzymatic Steps in Fragment Synthesis

While specific examples of enzymatic fragment synthesis for this compound are not yet widely reported, the biosynthesis of the closely related antimycin family of compounds provides a roadmap for potential enzymatic steps. nih.govnih.gov The biosynthesis of these natural products involves a suite of enzymes that could be harnessed for the synthesis of key this compound fragments.

For example, the unique tetrahydropyridazinecarboxylic acid core of this compound could potentially be synthesized using biocatalytic methods. Research into biocatalytic approaches for producing substituted pyridines and related heterocycles is an active area, and similar enzymatic strategies could be envisioned for the asymmetric synthesis of the this compound side chain.

Furthermore, the peptide backbone of this compound is assembled by non-ribosomal peptide synthetases (NRPSs) in nature. These enzymatic assembly lines are known for their modularity and ability to incorporate a variety of amino acid building blocks. nih.gov In a chemo-enzymatic approach, individual NRPS domains or modules could be used in vitro to catalyze the formation of specific di- or tri-peptide fragments of this compound. These enzymatically synthesized fragments could then be chemically ligated to construct the full heptapeptide.

Integration of Biocatalysis in Total Synthesis Schemes

The ultimate goal of a chemo-enzymatic approach is the seamless integration of enzymatic and chemical steps to achieve an efficient total synthesis. nih.gov For this compound, this could involve a number of strategies.

One possibility is the use of enzymes for late-stage modifications of a chemically synthesized this compound precursor. For instance, enzymes such as hydroxylases or glycosyltransferases could be used to introduce or modify functional groups on the this compound scaffold, leading to the creation of novel analogues.

Another approach would involve the enzymatic synthesis of a key chiral intermediate, which is then elaborated into the final molecule using chemical methods. The enzymatic synthesis of the tetrahydropyridazinecarboxylic acid, as mentioned earlier, would be a prime example of this strategy.

The power of chemo-enzymatic synthesis lies in its ability to combine the strengths of both chemical and biological catalysis. While the application of these methods to this compound is still in its early stages of exploration, the existing knowledge of related biosynthetic pathways and the rapid advances in biocatalysis suggest that chemo-enzymatic strategies will play an increasingly important role in the future synthesis of this compound and its analogues.

Biosynthetic Pathways and Genetic Foundations of Antrimycin

Identification and Characterization of Antrimycin Biosynthetic Gene Clusters (BGCs)

The biosynthesis of antrimycins, a family of potent bioactive depsipeptides, is orchestrated by a complex enzymatic machinery encoded within a dedicated biosynthetic gene cluster (BGC). The this compound BGC is a hybrid system, featuring genes for both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly lines. whiterose.ac.uknih.gov Comparative analysis of the BGCs responsible for this compound and related compounds, such as respirantin (B1256721), has revealed a conserved core structure responsible for the synthesis of the characteristic dilactone core, with variations in the number of NRPS modules accounting for differences in the macrolactone ring size among family members. nih.govnih.govresearchgate.net The identification and sequencing of these clusters are foundational to understanding how these intricate natural products are assembled. nih.govnih.govyoutube.com

Genome Mining for this compound BGCs

The discovery of BGCs for this compound and other natural products has been significantly accelerated by genome mining techniques. nih.gov These sequence-driven approaches scan the genomes of producing organisms, typically from the genus Streptomyces, for genetic fingerprints characteristic of secondary metabolite pathways. youtube.comnih.gov Computational tools like antiSMASH are employed to identify clusters containing key biosynthetic genes, such as those encoding NRPS and PKS enzymes. mdpi.com

For complex pathways like that of this compound, genome mining efforts focus on identifying BGCs that harbor the signature hybrid NRPS-PKS architecture. manchester.ac.uk The search can be narrowed by using known enzyme sequences from characterized pathways as queries to find homologous clusters in newly sequenced genomes. nih.gov This bioinformatic approach has proven effective not only for finding new this compound producers but also for identifying BGCs for structurally related depsipeptides, thereby expanding the known chemical diversity of this family of natural products. nih.govnih.govnih.gov

Functional Characterization of Biosynthetic Enzymes

The this compound BGC encodes a suite of enzymes with specific catalytic functions. whiterose.ac.ukcore.ac.uknih.govnih.govresearchgate.net The biosynthesis is relatively well-characterized, particularly the roles of the core assembly line enzymes. whiterose.ac.uk

Key enzymes and their functions include:

AntC (NRPS): This nonribosomal peptide synthetase is responsible for assembling the peptide portion of the this compound molecule. It functions as a modular assembly line, incorporating specific amino acid building blocks. whiterose.ac.uknih.gov

AntD (PKS): This polyketide synthase works in concert with AntC to generate the polyketide-derived portion of the structure. It incorporates a variety of extender substrates, which contributes to the structural diversity seen in different this compound analogues. whiterose.ac.uknih.gov

AntE (Crotonyl-CoA Reductase/Carboxylase): This enzyme provides a broad range of extender substrates for the PKS module (AntD), leading to variations in the alkyl group at the C-9 position of the this compound scaffold. nih.gov

AntM (β-ketoreductase): Initially uncharacterized, AntM has been identified as a standalone β-ketoreductase. It is proposed to catalyze the C8 ketoreduction of the antimycin core scaffold while the growing chain is still tethered to the assembly line, acting concurrently with biosynthesis rather than as a post-PKS tailoring enzyme. whiterose.ac.uk

Elucidation of Precursor Incorporation and Pathway Intermediates

The structural complexity of this compound arises from the incorporation of both common and unusual building blocks, which are stitched together by the NRPS-PKS machinery. Understanding the origin of these precursors and the sequence of their assembly is crucial for deciphering the complete biosynthetic pathway.

Non-proteinogenic Amino Acid Building Blocks (e.g., Piperazic Acid)

A distinctive feature of this compound is the presence of the non-proteinogenic amino acid piperazic acid. nih.gov This cyclic hydrazine (B178648) is found in over 140 natural products and imparts significant conformational rigidity to peptide structures, which is often important for their biological activity. nih.govnih.gov

The biosynthesis of piperazic acid begins with the common amino acid L-ornithine. nih.govnih.gov The pathway involves two key enzymatic steps:

An ornithine oxygenase converts L-ornithine into N⁵-hydroxy-L-ornithine. nih.gov

A piperazate synthase then cyclizes this hydroxylated intermediate to form piperazic acid. nih.gov

The genes encoding these enzymes are located within the this compound BGC, ensuring a ready supply of this unusual building block for incorporation by the NRPS machinery. nih.gov The use of other non-proteinogenic amino acids in related biosynthetic systems highlights a common strategy for increasing structural and functional diversity. researchgate.netmdpi.comchemrxiv.org

Modular Nature of Nonribosomal Peptide Synthetases (NRPS) in this compound Biosynthesis

The synthesis of the peptide components of this compound is governed by the modular architecture of the AntC NRPS assembly line. nih.govnih.gov NRPS enzymes are large, multifunctional proteins where each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. nih.govresearchgate.net

A typical NRPS module is composed of several key domains:

Adenylation (A) Domain: This domain selects a specific amino acid and activates it as an aminoacyl adenylate. nih.govresearchgate.net

Thiolation (T) Domain (or Peptidyl Carrier Protein): The activated amino acid is then covalently tethered to this domain via a phosphopantetheine arm. nih.govresearchgate.net

Condensation (C) Domain: This domain catalyzes the formation of a peptide bond between the amino acid held by its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module. nih.govresearchgate.net

In the hybrid this compound system, the peptide product generated by the AntC NRPS modules is transferred to the AntD PKS module for further extension, ultimately leading to the formation of the depsipeptide macrocycle. nih.gov The specific number and arrangement of NRPS modules in the AntC protein directly determine the sequence and length of the peptide portion of the final this compound molecule. nih.govnih.gov

Biosynthetic Engineering and Pathway Diversification

Detailed knowledge of the this compound BGC and the functions of its encoded enzymes has provided a roadmap for biosynthetic engineering. whiterose.ac.ukmanchester.ac.uk By manipulating the biosynthetic pathway, it is possible to generate novel this compound derivatives with potentially improved or altered biological activities. nih.govresearchgate.netnih.govspringernature.com

This process, often termed combinatorial biosynthesis, involves the rational modification of the biosynthetic machinery. manchester.ac.ukresearchgate.net For instance, the inherent flexibility and substrate tolerance of certain this compound biosynthetic enzymes have been exploited to create over 100 new analogues. nih.gov

A powerful strategy for pathway diversification is the reconstitution of the BGC in a tractable heterologous host, such as Streptomyces albus. nih.govnih.gov This approach has been successfully used for the related compound respirantin, confirming the proposed BGC and providing a platform for generating new derivatives. nih.govnih.gov Through techniques like PKS pathway engineering, biocatalysis with tailoring enzymes, and chemical derivatization of the products, researchers have produced a variety of new respirantin compounds, demonstrating the potential of these methods for diversifying the this compound scaffold as well. nih.gov

Genetic Manipulation for Enhanced Anthramycin (B1237830) Production

Genetic manipulation strategies offer a powerful approach to enhance the production of valuable secondary metabolites like anthramycin. While specific studies detailing the successful overexpression of anthramycin to high titers are not extensively documented in publicly available research, the foundational work on its biosynthetic gene cluster paves the way for such endeavors. The primary approach involves the manipulation of the native producer, Streptomyces refuineus, or an engineered host organism.

Key strategies for enhancing production through genetic manipulation include:

Overexpression of Pathway-Specific Regulatory Genes: Identifying and overexpressing positive regulatory genes within the anthramycin biosynthetic gene cluster can switch on or increase the transcription of the entire pathway, leading to higher yields.

Deletion of Repressor Genes: Conversely, the removal of genes that negatively regulate anthramycin biosynthesis can release the pathway from its natural control mechanisms, allowing for constitutive or enhanced production.

Optimization of Precursor Supply: The biosynthesis of anthramycin depends on precursors derived from primary metabolism, specifically tryptophan, tyrosine, and methionine. rsc.org Engineering the primary metabolic pathways of the host organism to increase the intracellular pools of these precursors can significantly boost the final product yield.

Ribosome Engineering and Promoter Replacement: Advanced genetic techniques such as modifying ribosomal components to favor secondary metabolite production or replacing native promoters with stronger, constitutive promoters can drive higher expression of the anthramycin gene cluster. mcmaster.ca

The complete sequencing and characterization of the 32.5 kb anthramycin gene cluster, which contains 25 open reading frames (ORFs), provides the essential blueprint for these genetic modifications. nih.gov

Heterologous Expression of Anthramycin Biosynthetic Genes

A significant breakthrough in the study and production of anthramycin has been the successful heterologous expression of its entire biosynthetic gene cluster. nih.gov This process involves transferring the genetic machinery for anthramycin production from its native, and sometimes difficult-to-cultivate, producer organism into a more tractable and well-characterized host.

Reconstruction and Expression in a Heterologous Host:

In a key study, the anthramycin biosynthetic gene cluster from the thermotolerant actinomycete Streptomyces refuineus was reconstructed and expressed in Streptomyces lividans, a widely used model organism for heterologous expression. nih.gov The large size of the gene cluster (>30 kbp) necessitated a sophisticated approach.

Researchers employed a technique using "recombinogenic cassettes" to reassemble the gene cluster from two overlapping cosmids into a single, functional unit. nih.gov This reconstructed cluster was then integrated into the genome of S. lividans. The successful production of anthramycin in this new host confirmed the integrity of the reassembled pathway and validated the predicted boundaries of the gene cluster. nih.gov

An interesting finding from this work was that the recombinant S. lividans only produced anthramycin when grown at high temperatures, a characteristic also observed in the original producer, S. refuineus. nih.gov This suggests that the regulation of the pathway is linked to temperature-dependent factors that are conserved between the two species.

FeatureDescriptionReference
Native Producer Streptomyces refuineus subsp. thermotolerans nih.gov
Heterologous Host Streptomyces lividans nih.gov
Gene Cluster Size 32.5 kb nih.gov
Number of ORFs 25 nih.gov
Reassembly Method Recombinogenic cassettes nih.gov
Expression Outcome Successful production of anthramycin nih.gov

Generation of "New" Natural Products via Pathway Engineering

The successful heterologous expression of the anthramycin biosynthetic gene cluster provides the fundamental tools required for pathway engineering. nih.gov This field, often referred to as combinatorial biosynthesis, aims to create novel chemical structures by modifying the enzymatic assembly line of a natural product. While the generation of a diverse library of anthramycin analogs is still an emerging area, the principles and tools are well-established.

Strategies for Generating Novel Compounds:

Gene Inactivation: Deleting or inactivating specific genes within the cluster can lead to the accumulation of biosynthetic intermediates or the production of altered final products. For example, inactivating tailoring enzymes such as methyltransferases or oxidases would result in anthramycin derivatives lacking these specific chemical modifications.

Gene Swapping and Domain Shuffling: The anthramycin pathway involves a two-module nonribosomal peptide synthetase (NRPS) that condenses the two main precursors. nih.gov It is conceivable to swap modules or domains from other NRPS pathways to incorporate different amino acid building blocks, thereby creating novel benzodiazepine (B76468) structures.

Directed Evolution and Mutagenesis: Specific enzymes within the pathway can be subjected to random or targeted mutations to alter their substrate specificity. This could allow the incorporation of non-natural precursors into the anthramycin scaffold.

The work on reassembling and heterologously expressing the anthramycin cluster explicitly provides the foundation to engineer the pathway for the production of "new" natural products. nih.gov This opens up the possibility of creating anthramycin analogs with potentially improved efficacy, reduced toxicity, or novel biological activities. For instance, engineering related anthracycline pathways has successfully redirected their biosynthesis to produce entirely different classes of compounds, such as angucyclines, demonstrating the power of this approach. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Antrimycin and Its Analogues

Design Principles for Antrimycin Analogues

The design of this compound analogues typically involves targeted modifications to specific parts of the molecule based on its known structure and presumed mechanism of action. Given this compound's peptide nature nih.gov, common design principles for peptide analogues may apply. These can include modifications to the amino acid sequence, alterations of the peptide backbone, cyclization strategies, or incorporation of non-proteinogenic amino acids. The goal is often to enhance potency, improve pharmacokinetic properties, or alter the spectrum of activity. Rational design approaches are often employed to guide the synthesis of new analogues. nottingham.ac.ukmdpi.com

Correlation of Structural Motifs with Biological Activity Potency

Specific structural motifs within this compound are expected to be crucial for its biological activity. While detailed information specifically on this compound's motifs and their direct correlation to potency is limited in the provided search results, general principles from peptide antibiotics and other bioactive molecules can be considered. In peptides, short linear motifs (SLiMs) can mediate protein-protein interactions and influence biological function. wikipedia.org The presence of specific amino acid residues, their sequence, and the resulting three-dimensional arrangement contribute to the molecule's interaction with its biological target. For other antibacterial agents, modifications to specific rings or the introduction of certain functional groups have been shown to significantly impact activity. conicet.gov.ar Identifying and understanding the role of such motifs in this compound is key to deciphering its mechanism and guiding analogue design.

Impact of Stereochemistry on this compound's Biological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many compounds, particularly chiral molecules like peptides. The specific configuration (R or S) of chiral centers within this compound's amino acid residues and other structural components is likely to be essential for its proper interaction with its biological target. Alterations in stereochemistry can lead to significant changes or complete loss of activity, as the binding site of the target may be highly specific to a particular spatial arrangement. Studies on other antibiotics have demonstrated that the stereochemistry of certain positions can profoundly affect their biological activity. nih.gov While specific data on this compound's stereochemistry and its impact are not detailed in the search results, the general principles of stereochemical influence on biological molecules strongly suggest its importance for this compound's biological profile. researchgate.netmdpi.com

Computational Chemistry Approaches in this compound SAR

Computational chemistry provides powerful tools to complement experimental SAR studies, allowing for the prediction and analysis of molecular properties and interactions. researchgate.netscispace.com These approaches can help rationalize experimental observations and guide the design of new analogues.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound or its analogue) when bound to a receptor or target molecule. scispace.commdpi.comnih.govmdpi.comnih.govfrontiersin.org This provides insights into potential binding modes and interactions (e.g., hydrogen bonding, hydrophobic interactions) at the molecular level. Molecular dynamics simulations extend docking studies by simulating the movement and behavior of the molecule-target complex over time, providing information about the stability of the interaction and conformational changes. mdpi.comnih.govmdpi.comnih.govfrontiersin.org These simulations can help to better understand the dynamic nature of the binding process and refine predictions from docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural descriptors of a set of compounds with their biological activity. scispace.commdpi.comresearchgate.netnih.govimrpress.commdpi.com By identifying which structural features (represented by numerical descriptors) are statistically associated with activity, QSAR models can predict the activity of new, untested compounds and provide insights into the structural requirements for optimal potency. imrpress.com Various QSAR methods exist, including 2D and 3D approaches, utilizing different molecular descriptors and statistical techniques. mdpi.commdpi.com These models can be valuable tools in the design and prioritization of this compound analogues for synthesis and testing.

Chemical Biology Approaches for Antrimycin Research

Antrimycin as a Chemical Probe for Biological Discoveries.

Chemical probes are small molecules used to perturb biological systems and investigate protein function or biological processes in live cells or organisms. They are designed to interact with specific biomolecules, allowing researchers to dissect complex cellular pathways and phenotypes. Given this compound's established biological activities, particularly its antibiotic properties, it holds potential for use as a chemical probe. While specific studies detailing this compound's application as a chemical probe were not prominently featured in the search results, the general utility of bioactive natural products in this role is well-established. By selectively binding to or inhibiting specific cellular components, this compound could, in principle, be utilized to explore the downstream effects of modulating its target(s), thereby leading to new biological discoveries related to essential bacterial processes or host-pathogen interactions. The development of modified this compound molecules with appended tags (e.g., fluorescent labels, affinity tags) could enable tracking its localization, identifying binding partners, and understanding its cellular distribution, akin to how other chemical probes are used to visualize and study enzyme activity or protein interactions. scitechdaily.compnnl.goveu-openscreen.euresearchgate.net

Advanced Methodologies for Investigating this compound's Biological Activities.

Understanding the precise molecular mechanisms by which this compound exerts its effects requires advanced methodologies capable of providing comprehensive insights into its interactions with biological systems. Techniques from chemical proteomics and systems biology are particularly relevant.

Metabolomics and Proteomics in Response to this compound

Metabolomics and proteomics are 'omics approaches that provide global snapshots of the small molecule metabolites and proteins present in a biological system, respectively. mdpi.com When applied to cells or organisms treated with this compound, these techniques can reveal the downstream effects of this compound exposure on cellular biochemistry and protein expression. Metabolomics can identify changes in metabolic pathways, indicating how the cell's metabolism is altered in response to the compound. Proteomics can show which proteins are upregulated, downregulated, or post-translationally modified, offering clues about the cellular stress responses, defense mechanisms, or pathways directly or indirectly affected by this compound. Notably, tools used in metabolomics and proteomics, such as DEREPLICATOR+, have been applied for the identification of natural products, including this compound A, from mass spectrometry data of complex microbial extracts. nih.govresearchgate.net This highlights the role of these techniques not only in studying the biological response to this compound but also in its discovery and characterization within natural sources.

Synthetic Biology Applications in this compound Studies.

Synthetic biology involves the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes. mdpi.commicrobiologyjournal.org This field offers exciting avenues for manipulating the production of natural products like this compound and developing novel tools for their detection.

Engineering Microorganisms for this compound Production and Diversification

This compound is a natural product, likely produced by microorganisms. mdpi.combiorxiv.org Synthetic biology approaches can be employed to optimize the production of this compound in its native producer strain or engineer heterologous host organisms for this purpose. frontiersin.org Techniques such as pathway engineering, optimization of gene expression, and chassis strain development can enhance yields and facilitate purification. frontiersin.orgbiotechrep.ir Genome mining and synthetic biology tools can also be used to identify and manipulate the biosynthetic gene clusters responsible for this compound production. frontiersin.org Furthermore, by introducing genetic modifications or combining elements from different biosynthetic pathways, synthetic biology can enable the generation of this compound analogs with potentially altered or improved properties, a process known as combinatorial biosynthesis or pathway refactoring. mdpi.comfrontiersin.org Patents in this area mention the use of engineered host cells for producing compounds including this compound. google.comgoogleapis.com

Development of Biosensors for this compound Detection

Biosensors are analytical devices that combine a biological component (e.g., protein, nucleic acid, cell) with a physiochemical detector to enable the detection of specific substances. nih.gov Given the importance of monitoring bioactive compounds, the development of biosensors for this compound could be valuable for research, production monitoring, or environmental detection. Synthetic biology can contribute to the creation of such biosensors by engineering biological recognition elements that specifically bind this compound or by designing genetic circuits within microorganisms that respond to the presence of this compound by producing a detectable signal (e.g., fluorescence). microbiologyjournal.org While direct examples of this compound-specific biosensors were not extensively detailed in the search results, the general principles of biosensor development for antibiotics and other small molecules are well-established, and this compound has been mentioned in patents discussing biosensor technology in the context of engineered systems. googleapis.comnih.govresearchgate.net

Mechanisms of Resistance to Antrimycin

Molecular Basis of Acquired Resistance to Antrimycin

There is currently no available scientific literature describing the molecular mechanisms by which microorganisms acquire resistance to this compound.

Target Site Modifications and Mutations

No studies have been identified that investigate or report on modifications or mutations in the cellular targets of this compound as a mechanism of resistance.

Efflux Pump Mechanisms

Information regarding the role of efflux pumps in conferring resistance to this compound is not present in the current body of scientific literature.

Enzymatic Inactivation of this compound

There are no documented instances or studies of enzymatic inactivation as a mode of resistance to this compound.

Genetic Determinants and Transmission of this compound Resistance

The genetic basis for resistance to this compound, including the specific genes and their modes of transmission, remains an uninvestigated area of research.

Horizontal Gene Transfer (HGT) of Resistance Genes

No evidence has been found to suggest the transfer of this compound resistance genes between microorganisms through horizontal gene transfer.

Plasmid-Mediated Resistance

There are no reports of plasmid-mediated resistance to this compound in the scientific literature.

Adaptive Resistance Mechanisms and Persister Cells

Following a thorough review of scientific literature, no specific research findings concerning adaptive resistance mechanisms or the formation of persister cells in response to this compound were identified. Adaptive resistance, a transient and inducible form of resistance, and persister cells, a subpopulation of dormant, drug-tolerant cells, are critical areas of study in antibiotic resistance. However, their specific roles and the molecular mechanisms involved in the context of this compound have not been documented in the available literature.

Future research is necessary to elucidate whether bacteria can develop adaptive resistance to this compound and to understand the potential role of persister cells in treatment failure.

Interactive Data Table: Research Findings on this compound Adaptive Resistance and Persister Cells

Research FindingBacterial Strain(s)Key Observations
No data availableN/AN/A

Emerging Research Frontiers and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Antrimycin Research.

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into drug discovery and development, offering powerful tools to accelerate the identification, design, and optimization of novel therapeutics. While specific applications of AI/ML directly to this compound research are not extensively detailed in the search results, the broader impact of these technologies on antibiotic discovery is highly relevant and suggests potential avenues for this compound. AI and ML can analyze vast datasets of chemical structures and biological activities to predict potential antimicrobial compounds and their mechanisms of action. gardp.orgamr-action.aumit.educcn.com This can significantly speed up the initial stages of drug discovery, which are traditionally time-consuming and costly. ccn.comfrontiersin.org

AI models can be trained to identify structural features associated with antimicrobial activity and low toxicity, enabling researchers to prioritize promising candidates from large libraries of molecules. mit.edu For instance, deep learning models have been used to discover new classes of antibiotics effective against drug-resistant bacteria like MRSA. mit.educcn.com This suggests that similar approaches could be applied to analyze the structural characteristics of this compound and its derivatives, potentially identifying modifications that enhance its activity or overcome resistance mechanisms. Furthermore, AI can be used in network-based analysis to identify potential drug targets and predict the effects of drug candidates. dalton.com

The integration of AI/ML in this compound research could involve:

Virtual screening: Rapidly evaluating large libraries of this compound analogues or related compounds for predicted antimicrobial activity.

Structure-activity relationship (SAR) studies: Using ML models to understand how structural variations in this compound affect its biological activity, guiding the design of more potent derivatives.

Biosynthetic pathway analysis: Applying AI to analyze the complex this compound biosynthetic gene cluster to identify potential bottlenecks or opportunities for pathway engineering to increase production or generate analogues.

Resistance mechanism prediction: Using ML to predict how bacteria might develop resistance to this compound based on its structure and known resistance mechanisms to other peptide antibiotics.

Novel Synthetic Methodologies for Complex Peptide Antibiotics.

The complex peptide structure of this compound presents challenges for chemical synthesis. Developing novel synthetic methodologies is crucial for producing this compound and its analogues in sufficient quantities for research and potential therapeutic use, as well as for creating structural variations not accessible through biosynthesis. Research in this area focuses on efficient and stereoselective synthesis of complex peptide scaffolds and the incorporation of unusual amino acids.

This compound contains challenging structural features, such as the 2,3-didehydroisoleucine moiety and the tetrahydropyridazine ring derived from piperazic acid. nih.govvulcanchem.com The synthesis of such complex non-ribosomal peptides often requires sophisticated strategies, including solid-phase peptide synthesis, solution-phase coupling reactions, and methods for introducing post-translational modifications and unusual amino acids. mdpi.commdpi.com

Future research in this area could involve:

Developing more efficient coupling strategies: Streamlining the process of joining amino acid building blocks to reduce reaction steps and improve yields.

Stereoselective synthesis of unusual amino acids: Creating reliable methods to synthesize the specific stereoisomers of non-proteinogenic amino acids found in this compound.

Total synthesis of this compound analogues: Exploring divergent synthetic routes to create a library of this compound derivatives with modified structures to investigate their biological activity and improve properties.

Flow chemistry and automation: Applying continuous flow synthesis techniques and automated platforms to enable rapid and scalable production of this compound and its analogues.

Advances in synthetic methodology for complex peptides are vital for overcoming the limitations of isolation from natural sources and for enabling the systematic exploration of the structure-activity relationships of this compound.

Exploration of Undiscovered Biosynthetic Potential.

This compound is a product of microbial biosynthesis, specifically from Streptomyces cirratus. nih.gov The genes responsible for its production are organized in a biosynthetic gene cluster (BGC). Exploring the undiscovered biosynthetic potential involves identifying and manipulating these gene clusters to understand the enzymatic machinery involved and potentially engineer the pathways to produce novel this compound analogues or increase yields.

Many microorganisms possess "silent" or "cryptic" BGCs that are not expressed under standard laboratory conditions, representing a vast untapped source of natural products. mdpi.com Techniques such as genome sequencing, bioinformatics analysis (e.g., using tools like antiSMASH), and activation strategies (e.g., co-culturing, epigenetic modifiers, or pathway-specific regulators) are used to awaken these silent clusters and discover new compounds. mdpi.comdntb.gov.ua

Research into this compound's biosynthetic potential could involve:

Complete characterization of the this compound BGC: Detailed understanding of the function of each gene within the cluster and the enzymatic steps involved in this compound biosynthesis.

Pathway engineering: Genetically modifying the Streptomyces cirratus strain or heterologously expressing the this compound BGC in a different host to optimize production or introduce modifications.

Combinatorial biosynthesis: Swapping genes or domains from the this compound BGC with those from other known peptide antibiotic BGCs to generate hybrid molecules with potentially altered or improved properties. researchgate.net

Mining related Streptomyces strains: Investigating other Streptomyces species for similar BGCs that might produce this compound variants or related compounds.

Understanding and manipulating the biosynthetic machinery of this compound can lead to the discovery of new natural product scaffolds and provide a sustainable route for producing complex analogues.

Repurposing and Rational Design Strategies for this compound-Derived Therapeutics.

Drug repurposing, the strategy of finding new uses for existing drugs or compounds that have already undergone some level of study, offers a potentially faster and more cost-effective path to developing new therapeutics compared to traditional de novo drug discovery. frontiersin.orgdrugpatentwatch.comaboutscience.eu While this compound itself is a natural product antibiotic, repurposing strategies could involve exploring its potential against targets other than typical bacterial infections or investigating its use in combination therapies. Rational design, on the other hand, involves using structural and mechanistic information to design new molecules with desired properties.

This compound's mechanism of action, which involves DNA binding, suggests potential for applications beyond its antibacterial activity. nih.gov For example, some DNA-binding compounds have shown activity against certain types of cancer cells. Repurposing research could investigate if this compound or its derivatives exhibit such activities. researchgate.net

Rational design strategies for this compound-derived therapeutics could focus on:

Modifying the structure to enhance target specificity: Designing analogues that selectively bind to DNA in specific pathogens or cancer cells.

Improving pharmacokinetic properties: Altering the molecule's structure to enhance its absorption, distribution, metabolism, and excretion, which can improve its efficacy and reduce potential toxicity.

Designing prodrugs: Creating inactive precursors of this compound that are converted to the active form within the body, potentially improving delivery or reducing side effects. mdpi.com

Developing this compound conjugates: Linking this compound to targeting molecules (e.g., antibodies or peptides) to deliver it specifically to infected cells or tissues. mdpi.com

Repurposing and rational design, often guided by computational methods including AI, offer promising avenues for expanding the therapeutic potential of this compound and its related chemical space. dalton.com

Overcoming Resistance: Next-Generation this compound Analogues.

The increasing prevalence of antimicrobial resistance (AMR) is a major global health challenge. nih.govfrontiersin.orgnih.gov Bacteria can develop resistance through various mechanisms, including enzymatic inactivation of the antibiotic, modification of the drug target, reduced uptake, or increased efflux of the drug. nih.govnih.gov For peptide antibiotics like this compound, resistance can also involve enzymatic degradation or alterations in the bacterial cell envelope that prevent binding or entry.

Future research on this compound must address the potential for resistance development and focus on designing next-generation analogues that can circumvent these mechanisms. This involves understanding how bacteria might become resistant to this compound and then rationally designing modified versions of the molecule.

Strategies for overcoming resistance with this compound analogues include:

Structural modifications to evade inactivating enzymes: Altering parts of the this compound structure that might be recognized and modified by bacterial enzymes.

Designing analogues with altered binding sites: Creating derivatives that bind to a different site on the bacterial target or bind more tightly, making it harder for resistance mutations to emerge.

Developing analogues that overcome efflux pumps: Modifying the molecule to reduce its recognition by bacterial efflux pumps that pump antibiotics out of the cell.

Designing combination therapies: Investigating whether this compound in combination with other drugs can overcome resistance or prevent its development.

Exploring novel mechanisms of action: Designing analogues that target essential bacterial processes not targeted by existing antibiotics, reducing the likelihood of pre-existing resistance. frontiersin.orgnih.gov

Proactive study of potential resistance mechanisms and the rational design of analogues are critical steps in developing this compound-based therapeutics with a prolonged lifespan in the face of evolving bacterial resistance. nih.gov

Q & A

Basic: What experimental approaches are recommended to elucidate Antrimycin's mechanism of action?

Methodological Answer:

  • Step 1: Conduct target-based assays (e.g., enzyme inhibition kinetics) to identify molecular interactions .
  • Step 2: Perform phenotypic screening in bacterial cultures to observe growth inhibition patterns .
  • Step 3: Validate findings using genetic knockdown models (e.g., CRISPR-Cas9) to confirm target specificity .
  • Step 4: Use orthogonal methods (e.g., isothermal titration calorimetry) to cross-verify binding affinities .

Basic: How to apply the PICO framework to formulate research questions on this compound's therapeutic efficacy?

Methodological Answer:

  • Population (P): Define microbial targets (e.g., Gram-negative strains with specific resistance profiles) .
  • Intervention (I): Specify this compound dosage ranges and administration routes (e.g., 2–10 mg/kg IV) .
  • Comparison (C): Use comparator antibiotics (e.g., gentamicin) in controlled experiments .
  • Outcome (O): Quantify outcomes like minimum inhibitory concentration (MIC) reduction or time-kill curves .

Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Step 1: Re-evaluate pharmacokinetic parameters (e.g., protein binding, half-life) that may reduce bioavailability in vivo .
  • Step 2: Use PK/PD modeling to simulate tissue penetration and bacterial kill rates under physiological conditions .
  • Step 3: Conduct bridging studies with modified dosing regimens (e.g., pulsed vs. continuous administration) .
  • Step 4: Analyze host factors (e.g., immune response) that may augment or antagonize drug effects .

Advanced: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Nonlinear regression: Apply the Emax model to estimate efficacy ceilings and EC50 values .
  • ANOVA with post-hoc tests: Compare dose groups while controlling for Type I errors .
  • Precision reporting: Include 95% confidence intervals for all calculated parameters .
  • Sensitivity analysis: Test assumptions by varying outlier exclusion criteria .

Basic: What are key considerations when designing preclinical toxicity studies for this compound?

Methodological Answer:

  • Animal models: Select species with metabolic pathways analogous to humans (e.g., rodents for hepatic clearance) .
  • Dose escalation: Test 3–5 dose levels spanning therapeutic to supratherapeutic ranges .
  • Biomarkers: Monitor nephrotoxicity markers (e.g., serum creatinine) and histopathology .
  • Recovery phase: Include a drug-free period to assess reversibility of adverse effects .

Advanced: How to optimize this compound's synthetic route while maintaining stereochemical integrity?

Methodological Answer:

  • Analytical validation: Use chiral HPLC and circular dichroism to confirm stereopurity .
  • Computational modeling: Predict reaction pathways using DFT (density functional theory) .
  • Process refinement: Screen catalysts (e.g., asymmetric catalysts) to minimize racemization .

Basic: How to conduct a systematic literature review on this compound's resistance mechanisms?

Methodological Answer:

  • Search strategy: Use PubMed/Scopus with keywords: "this compound resistance" + "efflux pumps" + "mutational analysis" .
  • Quality assessment: Apply QUADAS-2 criteria to evaluate bias in included studies .
  • Data synthesis: Tabulate resistance frequencies by bacterial species and genetic mutations .

Advanced: What methodologies enable detection of this compound's off-target effects in complex biological systems?

Methodological Answer:

  • Chemoproteomics: Use activity-based protein profiling to identify unintended targets .
  • Thermal shift assays: Screen for protein destabilization across cellular lysates .
  • CRISPR-Cas9 screens: Perform genome-wide knockouts to pinpoint synthetic lethal interactions .

Basic: How to establish appropriate controls for this compound bioavailability studies?

Methodological Answer:

  • Crossover design: Administer this compound and a reference standard (e.g., intravenous vs. oral) .
  • Matrix controls: Include blank plasma/tissue samples to validate assay specificity .
  • Food-effect arms: Compare fasted vs. fed states in pharmacokinetic trials .

Advanced: How to validate novel analytical methods for this compound quantification in biological matrices?

Methodological Answer:

  • Linearity testing: Assess correlation coefficients (R² ≥ 0.99) across 5–7 concentration levels .
  • Precision/accuracy: Calculate intra-day/inter-day CVs (<15%) and recovery rates (85–115%) .
  • Stability trials: Test freeze-thaw cycles and long-term storage at -80°C .
  • Cross-validation: Compare results with gold-standard methods (e.g., LC-MS/MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antrimycin
Reactant of Route 2
Reactant of Route 2
Antrimycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.